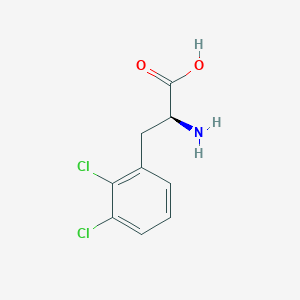

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid

Descripción general

Descripción

The compound (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral amino acid derivative. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their properties. Amino acids are fundamental units in biochemistry, as they are the building blocks of proteins and play a crucial role in various biological processes including methylation, detoxication, and antioxidation. They are also significant in the pharmaceutical and food industries due to their diverse functionalities .

Synthesis Analysis

The synthesis of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, involves the reflux of the amino acid in acetic acid followed by natural evaporation to yield colorless single crystals suitable for X-ray analysis . Another method for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, which could potentially be adapted for the synthesis of (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid, involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of iron dust .

Molecular Structure Analysis

The molecular structure of the related compound (S)-2-amino-3-(1H-indol-3-yl)propanoic acid is characterized by an indole ring that is essentially planar, and the crystal structure is stabilized by hydrogen bonds . The geometry of the molecule is similar to other related compounds, indicating that the (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid might also exhibit a planar aromatic ring and form stable hydrogen bonds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid. However, amino acids typically undergo reactions such as peptide bond formation, which is fundamental to protein synthesis. The related compounds discussed in the papers are likely to participate in similar biochemical reactions due to their amino acid nature .

Physical and Chemical Properties Analysis

The physical properties of the related compound include the formation of colorless single crystals and the presence of a monoclinic crystal system with specific cell dimensions . The chemical properties are likely to include reactivity typical of amino acids, such as the ability to form peptides and participate in hydrogen bonding, which is evident from the stabilization of the crystal structure through N-H...O hydrogen bonds . The racemic 2-amino-3-(heteroaryl)propanoic acids synthesized in another study are obtained in high yields, suggesting that the synthesis method is efficient and could be applied to similar compounds .

Aplicaciones Científicas De Investigación

Fluorescence Derivatization

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid has been studied for its application in fluorescence derivatization. Research by Frade et al. (2007) explored its coupling to various amino acids, resulting in derivatives with strong fluorescence, useful for biological assays (Frade et al., 2007).

Synthesis of Specific Antagonists

This compound is also involved in the synthesis of specific antagonists for GABAB receptors. A study by Abbenante et al. (1997) synthesized 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds, revealing their weak specific antagonistic properties against GABA at GABAB receptors (Abbenante et al., 1997).

Asymmetric Hydrogenation Studies

Research has also focused on the synthesis of optically pure forms of (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid using (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid. O'reilly et al. (1990) demonstrated a method for the preparation of enantiomerically pure compounds, which is significant for pharmaceutical development (O'reilly et al., 1990).

Molecular Docking and Structural Studies

The compound's derivatives have been the subject of molecular docking, vibrational, structural, electronic, and optical studies. Vanasundari et al. (2018) conducted such research, providing insights into the reactivity and biological activities of butanoic acid derivatives (Vanasundari et al., 2018).

Biocatalysis in Drug Research

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid has been used in asymmetric biocatalysis for drug research. A study by Li et al. (2013) investigated its use in the production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate (Li et al., 2013).

Anticancer Activity

The anticancer activity of derivatives of (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid has been a topic of interest. Saad et al. (2011) synthesized S-glycosyl and S-alkyl derivatives, observing significant anticancer activities in vitro (Saad et al., 2011).

Corrosion Inhibition Studies

The compound's derivatives have been investigated for their corrosion inhibition properties. Vikneshvaran and Velmathi (2017) studied Schiff bases derived from L-Tryptophan, including 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, for their potential in preventing stainless steel corrosion in acidic environments (Vikneshvaran & Velmathi, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with it are H302, which means 'Harmful if swallowed’ . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

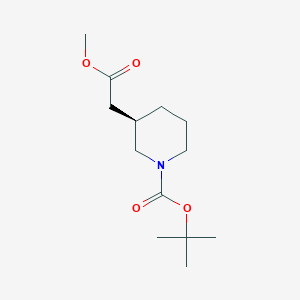

IUPAC Name |

(2S)-2-amino-3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAAIHKUHFKOL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654414 | |

| Record name | 2,3-Dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

CAS RN |

873429-57-3 | |

| Record name | 2,3-Dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)

![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)